Structural Revision: Botcineric Acid is a Seco Acid, Not an Unstable Nine-Membered Lactone
Botcineric acid was originally misidentified as homobotcinolide, a nine-membered lactone. Total asymmetric synthesis unequivocally proved that the correct structure is the seco acid form, which is stable and does not undergo the ineluctable translactonization observed in the proposed lactone structures [1].
| Evidence Dimension | Structural Identity and Stability |
|---|---|
| Target Compound Data | Seco acid of botcinin E; stable under standard conditions. |
| Comparator Or Baseline | Homobotcinolide (proposed nine-membered lactone) |
| Quantified Difference | Structural revision; proposed lactone structure is unstable and prone to translactonization. |
| Conditions | Total synthesis and spectroscopic analysis (NMR, MS) [2]. |
Why This Matters
Ensures that researchers procure the structurally correct and stable compound, avoiding artifacts from unstable intermediates.
- [1] Fukui H, Tsuji K, Umezaki Y, Shiina I. Total Synthesis and the Confirmation of the Revised Structures of Botcinins A and B. Heterocycles. 2009;79(1):403-410. View Source
- [2] Shiina I, Fukui H. Chemistry and structural determination of botcinolides, botcinins, and botcinic acids. Chem Commun (Camb). 2009;(4):385-400. View Source
